(R)-4-(Boc-amino)-6-methylheptanoic acid

Vue d'ensemble

Description

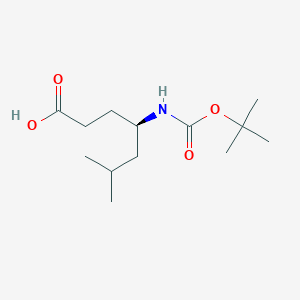

®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is significant in the field of synthetic chemistry due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and reagents is becoming more common in industrial settings to minimize the environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

Major Products Formed

Deprotection: The major product is the free amine derivative of the amino acid.

Applications De Recherche Scientifique

Peptide Synthesis

(R)-4-(Boc-amino)-6-methylheptanoic acid serves as an essential building block in the synthesis of peptides. Its Boc-protected form allows for the selective coupling with other amino acids or peptides via amide bond formation. This application is critical in developing therapeutic peptides and studying protein interactions.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential as a precursor in drug synthesis. It has been implicated in the design of peptidomimetic compounds that exhibit biological activity against various targets, including viral proteases.

Case Study: Antiviral Activity

Recent studies have investigated statine-based peptidomimetics derived from similar amino acid structures, demonstrating significant inhibitory effects on SARS-CoV-2 replication without cytotoxicity. Such findings underscore the importance of this compound in developing antiviral agents .

Biological Studies

The compound is utilized in biological research to study enzyme-substrate interactions. Its role as a protected amino acid facilitates investigations into enzyme mechanisms and protein folding processes.

Industrial Applications

In industrial chemistry, this compound is applied as an intermediate in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale chemical processes.

Comparative Analysis of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Building block for peptide formation | Synthesis of therapeutic peptides |

| Medicinal Chemistry | Precursor for drug development | Antiviral agents targeting SARS-CoV-2 |

| Biological Studies | Investigating enzyme-substrate interactions | Studies on protease mechanisms |

| Industrial Chemistry | Intermediate in fine chemicals production | Large-scale pharmaceutical manufacturing |

Mécanisme D'action

The mechanism of action of ®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- ®-3-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid

- ®-4-((tert-Butoxycarbonyl)amino)-6-methylhexanoic acid

- ®-4-((tert-Butoxycarbonyl)amino)-6-methylpentanoic acid

Uniqueness

®-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid is unique due to its specific structure, which provides distinct reactivity and stability compared to other Boc-protected amino acids. Its longer carbon chain can influence its solubility and reactivity in different chemical environments, making it suitable for specific synthetic applications .

Activité Biologique

(R)-4-(Boc-amino)-6-methylheptanoic acid, a compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H23NO3

- Molecular Weight : 229.32 g/mol

- CAS Number : 146453-32-9

The compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino group, which enhances its stability and solubility in various solvents, making it suitable for biological applications.

Biological Activities

- Antiviral Activity : Research has indicated that related compounds can inhibit viral proteases, which are critical for viral replication. For instance, statine-based peptidomimetics have shown efficacy against SARS-CoV main protease (Mpro), suggesting that this compound could potentially exhibit similar antiviral properties when modified appropriately .

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in fibrinolysis. Studies on peptides containing similar amino acid sequences have demonstrated their ability to inhibit plasmin, an enzyme that breaks down fibrin in blood clots . This suggests that this compound might be explored for therapeutic applications in managing clotting disorders.

- Cytotoxicity : Preliminary assessments of biological activity often include cytotoxicity assays. Compounds structurally analogous to this compound have been evaluated in various cancer cell lines, revealing varying degrees of cytotoxic effects. For example, certain derivatives have shown selective inhibition against colon cancer cell lines without affecting normal fibroblast cells .

Study 1: Antiviral Efficacy

A recent study evaluated the antiviral potential of statine-based peptidomimetics against SARS-CoV-2 using Calu-3 cells. The compounds were tested for cytotoxicity and antiviral activity through plaque-forming unit assays, demonstrating significant inhibition at low micromolar concentrations . This study highlights the potential for derivatives of this compound to be developed as antiviral agents.

Study 2: Enzyme Inhibition

In another investigation focused on plasmin inhibitors, peptides incorporating amino acids similar to those found in this compound were synthesized and tested for their inhibitory effects on plasmin activity. Results indicated that certain modifications enhanced inhibitory potency while maintaining low cytotoxicity against non-cancerous cells .

Table 1: Comparison of Biological Activities

Propriétés

IUPAC Name |

(4R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-9(2)8-10(6-7-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHMTULQPDRVLS-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373179 | |

| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146453-32-9 | |

| Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.